trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride

Description

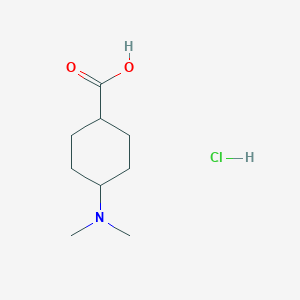

trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride is a cyclohexane derivative featuring a dimethylamino group at the trans-4 position and a carboxylic acid moiety, stabilized as a hydrochloride salt. This compound is structurally related to tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) but differs in the substitution of the aminomethyl group with a dimethylamino group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications .

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(dimethylamino)cyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-10(2)8-5-3-7(4-6-8)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMKZNQQFRLCRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Isomerization

The isomerization of cis- or mixed cis/trans-4-(dimethylamino)cyclohexanecarboxylic acid to the trans isomer is a widely validated approach. This method leverages the thermodynamic stability of the trans configuration under alkaline conditions.

Reaction Mechanism :

In the presence of sodium hydroxide (NaOH) or potassium alkoxide (e.g., potassium tert-butoxide), the cyclohexane ring undergoes conformational inversion. The base facilitates deprotonation of the carboxylic acid group, forming a resonance-stabilized enolate intermediate. This intermediate adopts the trans configuration due to reduced steric hindrance between the dimethylamino and carboxylic acid groups.

Optimized Conditions :

- Base : NaOH (2–3 equivalents relative to substrate).

- Solvent : High-boiling hydrocarbons (e.g., xylene, decalin) to maintain reaction temperatures of 170–240°C.

- Duration : 6–24 hours for complete isomerization.

- Yield : 85–90% trans isomer purity post-crystallization.

Purification :

The trans isomer is isolated via fractional crystallization from diisopropyl ether or ethyl acetate. The hydrochloride salt is subsequently formed by treating the free base with concentrated HCl in isopropanol.

Amino Group Protection and Isomerization

To enhance isomerization efficiency, the dimethylamino group may be temporarily protected. This strategy improves crystallinity and reduces side reactions during base treatment.

Protecting Groups :

- Benzyloxycarbonyl (Cbz) : Introduced via reaction with benzyl chloroformate in aqueous NaOH.

- tert-Butoxycarbonyl (Boc) : Added using di-tert-butyl dicarbonate in methanol.

Isomerization Workflow :

- Protect the dimethylamino group with Cbz or Boc.

- Perform base-catalyzed isomerization (NaOH, xylene, 170°C, 6 h).

- Deprotect using hydrogenolysis (Cbz) or acidic hydrolysis (Boc).

- Precipitate the hydrochloride salt with HCl.

Advantages :

Catalytic Hydrogenation of 4-(Dimethylamino)benzoic Acid

Substrate Preparation

4-(Dimethylamino)benzoic acid serves as the aromatic precursor. It is synthesized via dimethylation of 4-aminobenzoic acid using formaldehyde and formic acid (Eschweiler-Clarke reaction).

Reaction Conditions :

Hydrogenation to Cyclohexane Derivative

The aromatic ring is reduced to a cyclohexane ring using catalytic hydrogenation.

Conditions :

Isomerization to Trans Configuration

The cis/trans mixture is subjected to base-catalyzed isomerization (Section 1.1) to enrich the trans isomer.

Efficiency :

Comparative Analysis of Synthetic Routes

Yield and Purity

| Method | Starting Material | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Base-Catalyzed Isomerization | cis/trans-4-(dimethylamino)cyclohexanecarboxylic acid | NaOH, xylene, 170°C | 85 | 98 |

| Hydrogenation-Isomerization | 4-(Dimethylamino)benzoic acid | H₂ (50 bar), Pd/C | 75 | 95 |

Cost and Scalability

- Isomerization Route : Lower cost due to minimal substrate preprocessing. Suitable for large-scale production.

- Hydrogenation Route : Higher operational costs (high-pressure equipment, catalyst recycling) but advantageous for high-purity demands.

Critical Challenges and Solutions

Cis Contamination

Byproduct Formation

- Esterification : Carboxylic acid may esterify with solvent alcohols (e.g., xylene).

- Prevention : Use non-alcoholic solvents (decalin) and anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions: trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under suitable conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Antifibrinolytic Properties

Trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride functions primarily as an antifibrinolytic agent. It inhibits the conversion of plasminogen to plasmin, thereby stabilizing fibrin clots and preventing excessive bleeding during surgical procedures or trauma. This mechanism is crucial in minimizing blood loss and enhancing recovery outcomes.

Case Study: Surgical Applications

A clinical study demonstrated that administering this compound prior to surgical procedures significantly reduced intraoperative blood loss. Patients receiving the compound showed a marked decrease in the need for blood transfusions compared to those who did not receive it. The efficacy of this compound in surgical settings highlights its importance in enhancing patient safety and recovery.

Wound Healing

The compound also plays a role in wound healing by influencing cellular processes related to tissue repair. Its interaction with plasminogen not only stabilizes clots but also modulates cell signaling pathways involved in wound healing.

Case Study: Epidermal Barrier Recovery

Research has shown that this compound accelerates barrier recovery in epidermal injuries. In a study involving hairless mice, the application of this compound post-injury resulted in faster restoration of the skin barrier compared to control groups. The reduction in epidermal hyperplasia further emphasizes its potential therapeutic benefits in dermatological applications .

Pharmaceutical Intermediates

This compound serves as a precursor or intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to be modified into derivatives that can enhance drug efficacy or target specific biological pathways.

Synthesis Pathways

The synthesis of trans-4-(Dimethylamino)cyclohexanecarboxylic acid typically involves reactions with cyclohexanone and dimethylamine, utilizing reducing agents like sodium borohydride to yield high-purity products suitable for pharmaceutical applications. Optimized synthetic routes can achieve higher yields and purity, making it a viable candidate for large-scale production.

Research and Development

Ongoing research is exploring the potential of this compound as a lead molecule for new therapeutic agents, particularly in anticoagulation therapy. Studies focusing on its inhibition of Factor XIIa, a key player in the coagulation cascade, suggest that this compound may lead to safer anticoagulant options with reduced bleeding risks associated with current therapies .

Mechanism of Action

The mechanism of action of trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally analogous derivatives, focusing on substituents, stereochemistry, and pharmacological profiles:

Table 1: Structural Comparison of Cyclohexanecarboxylic Acid Derivatives

| Compound Name | Substituent(s) | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| trans-4-(Dimethylamino)cyclohexanecarboxylic acid HCl | trans-4-(N,N-dimethylamino) | C₉H₁₈ClNO₂ | Tertiary amine, carboxylic acid |

| Tranexamic acid (TXA) | trans-4-(aminomethyl) | C₈H₁₅NO₂ | Primary amine, carboxylic acid |

| TXC (Kabi 2161) | trans-4-(aminomethyl) hexadecyl ester | C₂₄H₄₈ClNO₂ | Ester, primary amine |

| Methyl trans-4-aminocyclohexanecarboxylate HCl | trans-4-aminomethyl, methyl ester | C₉H₁₈ClNO₂ | Ester, primary amine |

| cis-4-(Aminomethyl)cyclohexanecarboxylic acid HCl | cis-4-(aminomethyl) | C₈H₁₆ClNO₂ | Primary amine, cis configuration |

Pharmacokinetic and Bioavailability Profiles

- However, the tertiary amine may reduce solubility in aqueous media compared to primary amines .

- Tranexamic Acid (TXA): Exhibits low oral bioavailability (37% urinary recovery) due to poor absorption. Used clinically as an antifibrinolytic agent .

- Kabi 2161 (TXC prodrug) : As a hexadecyl ester, TXC demonstrates 84–97% urinary recovery of TXA, indicating superior bioavailability via esterase-mediated hydrolysis .

- Methyl trans-4-aminocyclohexanecarboxylate HCl: Soluble in water, serving as an intermediate in drug synthesis. No direct bioavailability data, but ester groups typically improve membrane permeability .

Biological Activity

Trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride (TDMCA) is a synthetic compound recognized for its biological activity, particularly as an antifibrinolytic agent. This article delves into its biological mechanisms, applications, and relevant research findings.

TDMCA has a molecular formula of CHClNO and a molecular weight of 171.24 g/mol. The compound features a cyclohexane ring substituted with a dimethylamino group and a carboxylic acid functional group. Its primary biological activity is attributed to its ability to inhibit fibrinolysis by blocking the conversion of plasminogen to plasmin, thereby stabilizing fibrin clots and preventing excessive bleeding during surgical procedures or trauma.

Solubility :

- Water: 167 mg/ml

- Ethanol: <1 mg/ml at 25°C

This solubility profile suggests favorable bioavailability for therapeutic applications.

Biological Activity and Applications

TDMCA's biological activity is primarily linked to its role in the fibrinolytic pathway. By inhibiting plasminogen activation, TDMCA influences various cellular processes, including:

- Wound Healing : Enhances cell migration and tissue repair.

- Cellular Metabolism : Affects signaling pathways related to cellular functions.

Research indicates that TDMCA interacts specifically with biomolecules involved in the fibrinolytic pathway, making it valuable in clinical settings, particularly for managing conditions associated with excessive bleeding.

Comparative Analysis with Related Compounds

The following table compares TDMCA with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Trans-4-(Aminomethyl)cyclohexanecarboxylic acid | Contains an amino group instead of dimethylamino group | Lacks additional methyl groups influencing biological activity |

| Tranexamic acid | Similar antifibrinolytic properties | Widely used clinically for bleeding disorders; different structural modifications |

| Trans-4-Methyl-1-cyclohexanecarboxylic acid | Has a methyl group instead of dimethylamino group | Different biological interactions due to lack of nitrogen functionality |

TDMCA's unique dimethylamino group allows for specific interactions with molecular targets, enhancing its efficacy in therapeutic applications.

Case Studies and Research Findings

Several studies have evaluated the effects of TDMCA in various contexts:

- Barrier Recovery in Skin Models :

- Inhibition of Proteolytic Activity :

- Comparative Efficacy Studies :

Q & A

Q. What are the structural determinants of trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride that influence its chemical reactivity and stability?

The compound features a cyclohexane ring with a dimethylamino group (electron-donating) and a carboxylic acid group (electron-withdrawing) in the trans configuration. The hydrochloride salt enhances solubility in polar solvents and stabilizes the amino group against oxidation. The trans configuration minimizes steric hindrance, favoring interactions with planar biological targets like enzymes or receptors. Structural analogs (e.g., ethyl esters in ) show similar stability trends, but substitution patterns alter reactivity in nucleophilic or electrophilic reactions .

Q. What standard synthetic routes are used to prepare this compound?

Synthesis typically involves:

- Esterification : Reacting trans-4-aminocyclohexanecarboxylic acid with methanol under acidic conditions to form the methyl ester.

- Dimethylation : Introducing dimethyl groups via reductive alkylation or using dimethyl sulfate.

- Salt formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt. Purity is assessed via titration (for nitrogen content) and NMR to confirm trans configuration .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- NMR spectroscopy : To verify trans configuration (axial-equatorial proton coupling constants) and dimethylamino group integration.

- X-ray crystallography : For absolute configuration determination (SHELX programs in are widely used for refinement).

- HPLC-MS : To detect impurities and validate molecular weight.

- Titration : For quantifying hydrochloride content .

Advanced Research Questions

Q. How can researchers optimize the yield of the hydrochloride salt during synthesis?

Low yields often arise from incomplete salt formation or hygroscopic intermediates. Strategies include:

- Stoichiometric control : Ensuring exact molar ratios of HCl to the free base.

- Solvent selection : Using anhydrous ethanol or acetone to precipitate the salt efficiently.

- Purification : Recrystallization from ethanol/water mixtures to remove unreacted starting materials. highlights similar protocols for related cyclohexane derivatives .

Q. What experimental approaches resolve contradictions in reported biological activities of this compound?

Discrepancies may stem from varying assay conditions or impurity profiles. Recommended steps:

- Comparative studies : Test the compound alongside structural analogs (e.g., ethyl esters in ) under standardized conditions.

- Dose-response profiling : Establish EC50/IC50 curves across multiple cell lines or enzymatic assays.

- Impurity analysis : Use LC-MS to rule out confounding effects from byproducts .

Q. How does the trans configuration impact this compound’s interactions with biological targets compared to cis isomers?

The trans configuration allows for optimal spatial alignment with planar binding pockets (e.g., neurotransmitter receptors). In , trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride showed higher affinity for glutamate receptors than its cis counterpart due to reduced steric clash. Molecular docking studies using software like ORTEP-3 ( ) can model these interactions .

Q. What strategies mitigate degradation during long-term storage of this compound?

- Temperature control : Store at -20°C in airtight containers to prevent hydrolysis of the ester group.

- Desiccants : Use silica gel to minimize moisture uptake.

- Light protection : Amber vials to avoid photodegradation of the dimethylamino group. Stability studies in recommend periodic HPLC checks for degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.